Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Description
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 5 and a methyl ester at position 2. The methyl ester likely follows a similar synthetic pathway, substituting ethyl reagents with methyl equivalents.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-4-6-9-12-8(2)10(13(7)9)11(14)15-3/h4-6H,1-3H3 |
InChI Key |
QBJMEFWTAMVWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups and the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Key structural analogs differ in substituent positions, ester groups, or fused heterocyclic systems. These variations influence physicochemical properties, synthetic accessibility, and biological activity.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Substituent Position and Activity: Ethyl 2,7-dimethyl and benzyl 2,6-dimethyl analogs exhibit potent antitubercular activity (MIC ≤1 µg/mL) against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) . The methyl 2,5-dimethyl variant lacks direct activity data but shares structural similarities with active analogs. Trimethylated derivatives (e.g., ethyl 2,5,7-trimethyl) retain activity, suggesting tolerance for additional methyl groups .
Ester Group Impact :
- Ethyl and benzyl esters (e.g., compounds in Table 1) are commonly reported due to synthetic feasibility and stability. Methyl esters, while less documented, may offer improved metabolic stability or altered lipophilicity.
Key Observations:
- Synthetic Yields : Condensation reactions for ethyl and benzyl analogs achieve moderate to high yields (46–87%) . Methyl variants may require optimized conditions due to reagent reactivity differences.
- Thermal Stability : Higher melting points in acid derivatives (e.g., 173–175°C for ethyl 2,6-dimethyl acid) suggest enhanced crystallinity .
Biological Activity
Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (MDIPC) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of MDIPC, particularly its antimicrobial properties, with a focus on its efficacy against Mycobacterium tuberculosis (Mtb) and other pathogens.
- Chemical Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- CAS Number : 943119-58-2
Biological Activity Overview
MDIPC has been studied for various biological activities, particularly its antimycobacterial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tuberculosis activity, which is crucial given the global burden of tuberculosis.
Antituberculosis Efficacy
Recent studies have highlighted the potential of MDIPC and its derivatives in combating tuberculosis. The Minimum Inhibitory Concentration (MIC) values for several imidazo[1,2-a]pyridine derivatives have been reported to be effective against Mtb strains.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| MDIPC | 12.5 | Moderate to good against H37Rv strain |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | ≤1 | Excellent selective potency against multiple strains |
| 3-Amino-imidazo[1,2-a]pyridine | 4–16 | Active against various strains |
The studies indicate that modifications to the imidazo[1,2-a]pyridine structure can enhance biological activity. For instance, compounds with specific substituents demonstrated improved potency against drug-resistant strains of Mtb.
The mechanism through which MDIPC exerts its antimicrobial effects involves targeting specific pathways in bacterial metabolism. Research suggests that imidazo[1,2-a]pyridine derivatives may inhibit critical enzymes involved in the electron transport chain of Mtb, thereby disrupting ATP synthesis and bacterial proliferation.
Case Studies
-
Study on Antitubercular Activity :
- Researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mtb.
- Notably, compounds with methyl or small groups at the 2-position on the imidazopyridine ring showed significant activity compared to larger substituents.
-
Structural Activity Relationship (SAR) :
- A comprehensive SAR analysis revealed that modifications at various positions of the imidazopyridine ring could enhance or diminish biological activity.
- For example, switching a methyl group at position 6 to a chloro group resulted in a two-fold drop in activity.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of MDIPC. Preliminary data suggest favorable ADME profiles for several derivatives:
| Parameter | Human | Mouse |
|---|---|---|
| Plasma Protein Binding (%) | 99.89 | 99.64 |
| Hepatocyte Stability (%) | 0.19 (at 2 hrs) | Not reported |
| Liver Microsome Stability (%) | 1.51 (1 hr) | 0.15 (1 hr) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
